Array ( [bid] => 133653 ) Buy 1-Methylpiperidine-2-carboxylic acid | 7730-87-2

1-Methylpiperidine-2-carboxylic acid

Catalog No.
S775935
CAS No.
7730-87-2
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperidine-2-carboxylic acid

CAS Number

7730-87-2

Product Name

1-Methylpiperidine-2-carboxylic acid

IUPAC Name

1-methylpiperidine-2-carboxylic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)

InChI Key

BPSLZWSRHTULGU-UHFFFAOYSA-N

SMILES

CN1CCCCC1C(=O)O

Synonyms

1-Methyl-2-piperidinecarboxylic Acid; 1-Methylpipecolinic Acid; (±)-1-Methyl-2-piperidinecarboxylic Acid

Canonical SMILES

CN1CCCCC1C(=O)O

Medicinal Chemistry

-MPCA serves as a valuable building block for the synthesis of various biologically active molecules, including:

  • Anticonvulsants: Studies have explored the potential of 1-MPCA derivatives as anticonvulsant agents, with some showing promising results in animal models [].
  • Anesthetics: 1-MPCA derivatives have also been investigated for their anesthetic properties, with some exhibiting local anesthetic activity [].
  • Antidepressants: Research suggests that 1-MPCA derivatives might possess antidepressant activity, although further investigation is needed [].

It's important to note that most of these applications are still in the preclinical stages, and more research is necessary to determine the safety and efficacy of 1-MPCA-based drugs in humans.

Organic Chemistry

-MPCA is a versatile intermediate used in various organic synthesis reactions, such as:

  • Asymmetric synthesis: Researchers have employed 1-MPCA as a chiral auxiliary in the synthesis of various enantiomerically pure compounds [].
  • Medicinal chemistry applications: As mentioned earlier, 1-MPCA serves as a valuable starting material for the synthesis of diverse biologically active molecules.

1-Methylpiperidine-2-carboxylic acid, also known as methylpipecolic acid, is an organic compound classified as an alpha-amino acid with the molecular formula C7H13NO2C_7H_{13}NO_2 and a molecular weight of approximately 143.18 g/mol. This compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, and a carboxylic acid functional group. The structure of 1-methylpiperidine-2-carboxylic acid can be represented by the following SMILES notation: CC1CCN(CC1)C(=O)O .

Currently, there is no documented information regarding a specific mechanism of action for 1-M PCA in biological systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat [].
  • Work in a well-ventilated fume hood [].
  • Be aware of potential flammability or irritancy (data not available) [].
Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to form amides.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 1-methylpiperidine.

These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties .

The biological activity of 1-methylpiperidine-2-carboxylic acid has been explored in various studies. It has been identified in the plant Erythrochiton brasiliensis, indicating potential roles in plant metabolism. Additionally, this compound may exhibit neuroprotective effects due to its involvement in metabolic pathways related to L-lysine . Its derivatives are also being investigated for their potential therapeutic applications in treating neurological disorders .

Several methods exist for synthesizing 1-methylpiperidine-2-carboxylic acid:

  • From Piperidine Derivatives: Starting from piperidine, the introduction of a carboxyl group can be achieved through oxidation reactions.
  • Using Amino Acid Precursors: The compound can be synthesized via the reaction of methylated piperidine with appropriate carboxylic acids under controlled conditions.
  • Enzymatic Synthesis: Biocatalytic methods using specific enzymes may provide a more environmentally friendly approach to synthesizing this compound .

1-Methylpiperidine-2-carboxylic acid has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity.
  • Chemical Research: Utilized in studies exploring amino acid metabolism and related biochemical pathways .

Interaction studies involving 1-methylpiperidine-2-carboxylic acid primarily focus on its metabolic pathways and interactions with other biomolecules. Research indicates that this compound may interact with neurotransmitter systems, suggesting implications for neuropharmacology. Additionally, its derivatives have been studied for their binding affinities to various receptors, which could lead to novel therapeutic agents .

Several compounds share structural similarities with 1-methylpiperidine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(S)-1-Methylpiperidine-2-carboxylic acid41447-18-10.97Enantiomeric form with potential different activity
(R)-1-Methylpiperidine-2-carboxylic acid41447-17-00.97Enantiomeric form; stereochemistry influences properties
Piperidine-2-carboxylic acid15862-86-90.95Lacks methyl substitution; differing biological activities
(S)-Piperidine-2-carboxylic acid2133-33-70.95Another stereoisomer; potential variations in efficacy
6-Methylpiperidine-2-carboxylic acid99571-58-10.92Different position of methyl group influences reactivity

The unique features of 1-methylpiperidine-2-carboxylic acid include its specific methyl substitution on the piperidine ring and its distinct biological activities compared to its structural analogs .

XLogP3

-1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types